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molecular formula C12H21BrO B1265944 2-Bromocyclododecanone CAS No. 31236-94-9

2-Bromocyclododecanone

Cat. No. B1265944
M. Wt: 261.2 g/mol
InChI Key: YGXQOFXPYXFZFY-UHFFFAOYSA-N
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Patent
US04360468

Procedure details

reacting cyclododecanone with elemental bromine in boiling methylene chloride to form α-bromocyclododecanone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:14]Br>C(Cl)Cl>[CH2:7]1[CH2:8][CH2:9][CH2:10][CH2:11][CH:12]([Br:14])[C:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCCCCC(=O)C(CCCC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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